(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a complex organic compound that features a unique combination of bromine, methyl, nitro, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the bromine and methyl groups. The nitrothiophene moiety is then attached through a series of coupling reactions. The final step involves the formation of the acrylamide linkage under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in suitable solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide: Lacks the NZ configuration.
(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide: Contains a chlorine atom instead of bromine.
Uniqueness
The unique combination of bromine, methyl, nitro, and thiazole groups in (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its specific configuration and functional groups contribute to its reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S2/c1-18-11-5-2-9(16)8-12(11)24-15(18)17-13(20)6-3-10-4-7-14(23-10)19(21)22/h2-8H,1H3/b6-3+,17-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXRQFXCQJERBG-XPNVMQPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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